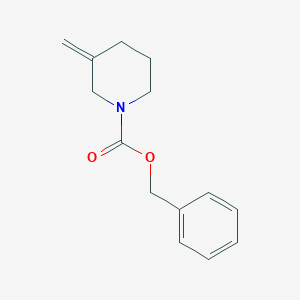

Benzyl 3-methylenepiperidine-1-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

benzyl 3-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-12-6-5-9-15(10-12)14(16)17-11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLLABDAFZKLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 3 Substituted 3 Hydroxypiperidines and Dehydration to Alkenes:

Nucleophilic addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the ketone functionality of benzyl (B1604629) 3-oxopiperidine-1-carboxylate leads to the formation of tertiary alcohols. These 3-substituted-3-hydroxypiperidine derivatives can then undergo acid-catalyzed dehydration to yield a mixture of isomeric alkenes, including the 3-substituted-3,4-dihydropyridine and the exocyclic 3-alkylidenepiperidine derivatives. The regioselectivity of the elimination can be influenced by the nature of the substituent and the reaction conditions.

Scheme 2: Divergent Synthesis via Nucleophilic Addition and Dehydration

Benzyl 3-oxopiperidine-1-carboxylate + R-M --(1. Nucleophilic Addition; 2. H₃O⁺)--> Benzyl 3-hydroxy-3-R-piperidine-1-carboxylate

Benzyl 3-hydroxy-3-R-piperidine-1-carboxylate --(Acid catalyst, Heat)--> Benzyl 3-R-3,4-dihydropyridine-1-carboxylate and Benzyl 3-alkylidenepiperidine-1-carboxylate

Synthesis of 3 Aminopiperidine Derivatives:

Reductive amination of benzyl (B1604629) 3-oxopiperidine-1-carboxylate provides a direct route to 3-aminopiperidine derivatives. This transformation can be achieved in a one-pot reaction by treating the ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method allows for the introduction of a wide range of primary and secondary amino groups at the 3-position, leading to a diverse set of N-Cbz protected 3-aminopiperidines.

Scheme 3: Divergent Synthesis via Reductive Amination

Benzyl 3-oxopiperidine-1-carboxylate + R¹R²NH --(Reducing Agent)--> Benzyl 3-(R¹R²-amino)piperidine-1-carboxylate

These divergent pathways highlight the utility of benzyl 3-oxopiperidine-1-carboxylate as a key building block for the synthesis of a variety of structurally diverse piperidine (B6355638) derivatives with potential applications in medicinal chemistry and materials science.

| Pathway | Key Reaction | Intermediate | Product Scope |

| Dehydration | Nucleophilic Addition | Benzyl 3-hydroxy-3-R-piperidine-1-carboxylate | 3-Substituted-3,4-dihydropyridines, 3-Alkylidenepiperidines |

| Reductive Amination | Imine formation and reduction | Imine/iminium ion | 3-(Substituted-amino)piperidines |

Reactivity and Transformations of Benzyl 3 Methylenepiperidine 1 Carboxylate

Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in Benzyl (B1604629) 3-methylenepiperidine-1-carboxylate is a key site for functionalization, behaving as a reactive alkene. This allows for a variety of addition and cycloaddition reactions, as well as derivatization at the methylene position.

Olefin Functionalization Reactions (e.g., Addition, Cycloaddition)

The electron-rich nature of the exocyclic double bond makes it susceptible to attack by electrophiles and participation in various cycloaddition reactions.

One notable transformation is the hydroboration-oxidation of the closely related N-benzyl-3-methylenepiperidine. This reaction, however, does not proceed straightforwardly to the expected primary alcohol. Instead, it yields a 1:1 mixture of the primary alcohol and a rearranged tertiary alcohol. The formation of the tertiary alcohol is proposed to occur through a bicyclic aziridinium (B1262131) intermediate, highlighting the influence of the nitrogen atom on the reactivity of the double bond.

Another example of an addition reaction is the Prins-like reaction of N-benzyl-3-methylenepiperidine with formaldehyde. This reaction leads to the formation of a bicyclic ether and a diol, demonstrating the ability of the exocyclic methylene group to participate in carbon-carbon bond-forming reactions.

In the realm of cycloaddition reactions , a derivative of 3-methylenepiperidine has been shown to undergo an intramolecular [3+2] cycloaddition. In the synthesis of the ABC ring system of manzamine A, a 4-substituted-3-methylenepiperidine derivative, upon condensation with sarcosine (B1681465) ethyl ester hydrochloride, forms an intermediate azomethine ylide. This ylide then undergoes an intramolecular cycloaddition to construct two new rings and three new chiral centers with high stereoselectivity. ebrary.net

While direct examples of Diels-Alder reactions with Benzyl 3-methylenepiperidine-1-carboxylate are not extensively reported, the exocyclic diene system is a potential candidate for such transformations with suitable dienophiles. The reactivity in these reactions would be influenced by the electronic nature of the N-protecting group.

| Reaction | Reactant(s) | Product(s) | Key Features |

| Hydroboration-Oxidation | N-benzyl-3-methylenepiperidine, BH3, H2O2, NaOH | Mixture of primary and tertiary alcohols | Rearrangement via aziridinium intermediate |

| Prins-like Reaction | N-benzyl-3-methylenepiperidine, Formaldehyde | Bicyclic ether and diol | C-C bond formation |

| [3+2] Cycloaddition | 4-substituted-3-methylenepiperidine derivative, Sarcosine ethyl ester HCl | Tricyclic product (ABC ring system of manzamine A) | Intramolecular, stereoselective |

Derivatization at the Methylene Position

The primary product of the hydroboration-oxidation, a hydroxymethyl group at the 3-position of the piperidine (B6355638) ring, represents a key derivatization. This alcohol functionality can be further manipulated, for instance, through oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Furthermore, the hydrochloride salt of 3-methylenepiperidine is a useful reagent for the synthesis of (piperidinomethylene)bis(phosphonic acid) derivatives, which have applications as antiosteoporosis agents. nih.gov This indicates that the methylene group can be functionalized to introduce phosphonic acid moieties, likely after deprotection of the nitrogen.

Transformations of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring, protected as a benzyl carbamate (B1207046) (Cbz), is another key site for transformations. The cleavage of this protecting group is a crucial step in many synthetic routes, unmasking the secondary amine for subsequent functionalization.

Carbamate Cleavage and Subsequent Amine Functionalization

The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its general stability and the various methods available for its removal. The most common method for Cbz deprotection is catalytic hydrogenation . thalesnano.com Typically, this is achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. thalesnano.com

A critical consideration for this compound is the presence of the exocyclic double bond. Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂) will likely lead to the simultaneous reduction of the alkene and cleavage of the Cbz group, yielding 3-methylpiperidine (B147322).

Selective hydrogenation of the alkene in the presence of a Cbz group is challenging. While Lindlar's catalyst is known for the selective hydrogenation of alkynes to alkenes and has been shown to hydrogenate alkenes in the presence of benzyl ethers, it is reported that a Cbz-protecting group does not survive these conditions. nih.gov This suggests that achieving selective reduction of the double bond while retaining the Cbz group, or vice versa, requires careful selection of reaction conditions or alternative deprotection strategies.

Alternative methods for Cbz cleavage that might offer different selectivity profiles include transfer hydrogenation or the use of strong acids, though the latter may also affect other functional groups.

Once the Cbz group is removed, the resulting secondary amine, 3-methylenepiperidine, can undergo a wide range of functionalization reactions, including:

N-alkylation

N-arylation

Acylation to form amides

Reductive amination

Formation of sulfonamides

Modifications of the Benzyl Moiety and its Influence on Reactivity

The benzyl group of the carbamate can, in principle, be modified. For instance, electron-donating or electron-withdrawing substituents on the phenyl ring could influence the reactivity of the molecule. Electron-withdrawing groups would make the carbamate more stable and the nitrogen lone pair less available for donation into the ring system. Conversely, electron-donating groups would have the opposite effect. However, specific studies detailing the synthesis and reactivity of such modified analogues of this compound are not extensively documented in the literature. The primary role of the benzyl group in this context is as a protecting group that can be removed under specific conditions.

Transition Metal-Catalyzed Reactions

The exocyclic alkene and the N-Cbz group of this compound make it a potential substrate for various transition metal-catalyzed reactions. While specific examples for this exact molecule are sparse, the reactivity of similar N-protected piperidine systems provides valuable insights.

For instance, N-Boc protected piperidines can undergo palladium-catalyzed directed C(sp³)–H arylation at the C-3 position. This suggests that under appropriate conditions, direct functionalization of the piperidine ring of this compound could be achievable.

Furthermore, copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes has been demonstrated for N-benzoyl-2-allylaniline, leading to the formation of N-functionalized pyrrolidines and piperidines. This type of transformation could potentially be applied to derivatives of this compound to construct bicyclic systems.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Benzyl (B1604629) 3-methylenepiperidine-1-carboxylate, offering unambiguous assignment of its proton and carbon framework.

Proton (¹H) NMR spectroscopy of Benzyl 3-methylenepiperidine-1-carboxylate provides critical information about the electronic environment of each hydrogen atom. The chemical shifts, integration values, and multiplicity of the peaks in the ¹H NMR spectrum allow for the precise mapping of protons within the benzyl and methylenepiperidine moieties. Similarly, Carbon-13 (¹³C) NMR spectroscopy complements this by identifying the chemical shifts of each carbon atom, confirming the presence of the carbonyl group from the carboxylate, the aromatic carbons of the benzyl group, the olefinic carbons of the methylene (B1212753) group, and the aliphatic carbons of the piperidine (B6355638) ring.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 7.39 - 7.29 (m, 5H, Ar-H) | 155.1 (C=O) |

| 5.15 (s, 2H, OCH₂) | 142.3 (C=CH₂) |

| 4.90 (s, 1H, =CH₂) | 136.8 (Ar-C) |

| 4.86 (s, 1H, =CH₂) | 128.5 (Ar-CH) |

| 4.10 (s, 2H, NCH₂) | 128.0 (Ar-CH) |

| 3.48 (t, J=5.6 Hz, 2H, NCH₂) | 127.8 (Ar-CH) |

| 2.29 (t, J=5.6 Hz, 2H, CH₂) | 111.2 (=CH₂) |

| 1.76 (quint, J=5.6 Hz, 2H, CH₂) | 67.2 (OCH₂) |

| 48.2 (NCH₂) | |

| 43.8 (NCH₂) | |

| 32.5 (CH₂) | |

| 25.4 (CH₂) |

This table represents typical chemical shifts and may vary slightly based on solvent and experimental conditions.

To further resolve the intricate structure and spatial relationships within this compound, a variety of two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the piperidine ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the signals observed in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in confirming the connectivity between the benzyl group, the carboxylate, and the piperidine ring, as well as the position of the methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the three-dimensional conformation of the molecule in solution.

Mass Spectrometry for Molecular Confirmation and Mechanistic Insights (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to deduce the precise elemental formula (C₁₄H₁₇NO₂). The fragmentation pattern observed in the mass spectrum can also offer insights into the molecule's structure and stability, revealing characteristic losses of fragments such as the benzyl group or carbon dioxide.

| Mass Spectrometry Data | |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Calculated Monoisotopic Mass | 231.1259 g/mol |

| Observed Mass | Consistent with the calculated mass within a few ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of specific bonds.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Carbamate) | ~1700 |

| C=C (Alkene) | ~1650 |

| C-H (Aromatic) | ~3030 |

| C-H (Aliphatic) | ~2940 |

| C-O (Ester) | ~1230 |

The strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl stretching of the carbamate (B1207046) group. The presence of the exocyclic double bond is confirmed by the C=C stretching vibration near 1650 cm⁻¹. Aromatic and aliphatic C-H stretches are also clearly distinguishable.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used to determine the purity of this compound. These methods separate the compound from impurities based on differences in their physicochemical properties, such as polarity and volatility.

HPLC: Typically, a reversed-phase HPLC method is used, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is a key identifier, and the area under the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

GC: Gas chromatography is suitable for analyzing the volatility of this compound. The sample is vaporized and passed through a column, and the retention time is used for identification and quantification.

These chromatographic techniques are crucial in the context of pharmaceutical manufacturing to ensure that the level of this impurity in Ropivacaine preparations is strictly controlled.

Preparative Column Chromatography

Preparative column chromatography is a crucial purification technique in the synthesis of "this compound" and its analogs. This method is widely employed to isolate the target compound from reaction mixtures containing starting materials, reagents, and byproducts. The purification is typically achieved using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar organic solvents as the mobile phase.

In the synthesis of related piperidine derivatives, such as those involving a benzyl or tert-butyl carbamate protecting group, flash column chromatography is a commonly reported purification method. rsc.orgunisi.it The choice of eluent system is critical for achieving good separation. A gradient of ethyl acetate (B1210297) (EtOAc) in a non-polar solvent like n-hexane or petroleum ether is frequently utilized. unisi.itgoogle.com For instance, in the purification of a similar benzylpiperidine derivative, a gradient of 10–20% ethyl acetate in n-hexane or petroleum ether was effective. unisi.it In other cases, different ratios of ethyl acetate and petroleum ether (EtOAc/PE), such as 30% EtOAc/PE, 20% EtOAc/PE, 10% EtOAc/PE, and 8% EtOAc/PE, have been used to isolate various substituted piperidine compounds, indicating that the polarity of the eluent is tailored based on the specific substituents on the piperidine ring. rsc.org

The following table summarizes typical conditions reported for the preparative column chromatography of functionally similar compounds, which are instructive for the purification of "this compound".

| Stationary Phase | Mobile Phase (Eluent) | Compound Class |

| Silica Gel | 10–20% EtOAc in n-hexane or petroleum ether | Benzylpiperidine derivatives unisi.it |

| Silica Gel | 30% EtOAc/PE | tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate derivative rsc.org |

| Silica Gel | 20% EtOAc/PE | tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate derivative rsc.org |

| Silica Gel | 10% EtOAc/PE | tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate derivative rsc.org |

| Silica Gel | n-hexane/ethyl acetate (15:1) | Ethyl 4-oxopiperidine-1-carboxylate google.com |

| Silica Gel | n-hexane/ethyl acetate (20:1) | Ethyl 4-methylenepiperidine-1-carboxylate google.com |

These examples highlight the versatility of silica gel column chromatography for the purification of piperidine-based structures. The selection of an appropriate solvent system, determined through preliminary analysis by thin-layer chromatography (TLC), is paramount for the successful isolation of "this compound" in high purity.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocycle Synthesis

The strategic placement of the exocyclic double bond and the benzyl (B1604629) carbamate (B1207046) protecting group enables a wide range of chemical transformations, making benzyl 3-methylenepiperidine-1-carboxylate a cornerstone for the synthesis of more elaborate heterocyclic structures.

Synthesis of Substituted Piperidine (B6355638) Derivatives

The C3-exocyclic methylene (B1212753) group of this compound serves as a versatile functional handle for introducing a variety of substituents onto the piperidine ring. This reactive alkene can undergo numerous transformations, such as hydrogenation to form 3-methylpiperidine (B147322) derivatives, hydroboration-oxidation to yield 3-(hydroxymethyl)piperidines, and various cycloaddition and Michael addition reactions.

A significant application involves its use as a precursor to 4-substituted-3-methylenepiperidines. acs.orgnih.gov In a key synthetic sequence, precursors related to the title compound are subjected to a acs.orgacs.org-sigmatropic rearrangement, such as the aromatic Claisen rearrangement. acs.orgnih.gov This reaction facilitates the formation of a new carbon-carbon bond at the C4 position of the piperidine ring, thereby generating a 4-aryl-3-methylenepiperidine scaffold. acs.orgnih.gov This transformation is pivotal as it simultaneously installs a functionalizable aryl group and preserves the exocyclic double bond for further manipulation, such as dihydroxylation to install a crucial hydroxyl group with a specific stereochemistry. nih.govcancer.gov

Preparation of Fused Ring Systems and Alkaloid Scaffolds (e.g., Chromone (B188151) and Flavonoid Piperidine Alkaloids)

The piperidine ring is a common motif in a wide array of alkaloids, and the title compound is instrumental in building complex fused heterocyclic systems. A notable example is its application in a general synthetic approach to chromone and flavonoid piperidine alkaloids, classes of natural products known for their diverse biological activities. researchgate.netnih.gov These alkaloids are characterized by a 5,7-dihydroxy-chromone or flavonoid core linked to a piperidine ring. acs.org

A novel synthetic strategy utilizes derivatives of the this compound scaffold to access key 4-(2-hydroxyphenyl)-3-methylenepiperidine intermediates. acs.orgnih.gov This is accomplished through a two-step process starting from tetrahydro-3-pyridinemethanol precursors: a Mitsunobu reaction with a phenol (B47542) derivative, followed by an intramolecular C–H phenolization via an aromatic Claisen rearrangement. acs.orgnih.gov The resulting intermediate contains both the exocyclic methylene group and the 2-hydroxyphenyl moiety necessary for the subsequent construction of the chromone or flavone (B191248) ring system. acs.orgnih.gov This methodology provides a modular and efficient route to these complex alkaloid scaffolds, which were previously difficult to access through a unified synthetic method. acs.orgresearchgate.net

Utility in Complex Target-Oriented Synthesis

The strategic importance of this compound and its derivatives is highlighted in their application to the total synthesis of complex, biologically significant molecules. The methodology developed for chromone and flavonoid piperidine alkaloids has been showcased in the formal synthesis of major natural products like rohitukine (B1679509) and the potent cyclin-dependent kinase inhibitor, flavopiridol (B1662207). acs.orgnih.govcancer.gov

Rohitukine, a prominent chromone piperidine alkaloid, and flavopiridol, a semi-synthetic flavonoid, represent challenging synthetic targets. acs.org The key to their synthesis via this modern approach is the successful construction of the 4-(2-hydroxyphenyl)-3-methylenepiperidine core. acs.orgnih.gov The exocyclic double bond in this intermediate is then exploited to install a hydroxyl group with the required cis-orientation, a critical step in building the final architecture of the natural products. nih.govcancer.gov This demonstrates the compound's utility not just for creating the basic skeleton but for controlling stereochemistry in intricate synthetic endeavors.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CH₃CN | 180 | 180 | Good | acs.org |

| 2 | CH₃CN | 190 | 90 | Better | acs.org |

| 3 | CH₃CN | 200 | 40 | Lower | acs.org |

Development of Novel Synthetic Methodologies Leveraging the this compound Scaffold

Beyond its use in synthesizing specific targets, the this compound framework has been central to the development of new synthetic methodologies. The most significant is the creation of a general and modular pathway to the entire family of chromone and flavonoid piperidine alkaloids. acs.org Prior to this, no general method for their synthesis was available. acs.orgresearchgate.net

The core innovation is the strategic use of an intramolecular C–H phenolization, achieved through an aromatic Claisen rearrangement, to forge the key C4-aryl bond. acs.orgnih.gov This approach elegantly solves the problem of installing the phenolic group and the exocyclic methylene group simultaneously. nih.govcancer.gov The efficiency of this rearrangement is effective with various electron-donating groups on the aromatic ring, which provides a pathway to a diverse range of novel alkaloid analogues that could be candidates for drug discovery. acs.org This methodological advancement has led to the synthesis of new analogues of flavopiridol and rohitukine and has opened the door for further exploration of this chemical space. acs.org

Investigation of Biological Activity and Structure Activity Relationships Sar

Design and Synthesis of Benzylpiperidine-Based Compounds for Biological Evaluation

The synthesis of benzylpiperidine derivatives is a strategic process aimed at creating novel therapeutic agents. These compounds have been designed to target various enzymes, including acetylcholinesterase (AChE) and Monoacylglycerol Lipase (B570770) (MAGL). nih.govmdpi.comnih.gov For MAGL inhibitors, the design often starts from a known chemical scaffold which is then optimized. unisi.it

The general synthetic route to create the benzylpiperidine scaffold involves a multi-step process. A key intermediate, tert-butyl 4-methylenepiperidine-1-carboxylate, undergoes a hydroboration reaction using 9-borabicyclo[3.3.1]nonane (9-BBN). unisi.itacs.org This is followed by a palladium-catalyzed cross-coupling reaction with various brominated intermediates to construct the core benzylpiperidine structure. unisi.itacs.org The final step typically involves the deprotection of the piperidine (B6355638) nitrogen, which can then be further modified to produce the target compounds. unisi.itacs.org This synthetic strategy allows for the introduction of diverse substituents on different parts of the molecule, enabling a thorough investigation of structure-activity relationships. acs.org

Role in Enzyme Inhibition Studies

Derivatives of benzyl (B1604629) 3-methylenepiperidine-1-carboxylate have been primarily investigated for their potent inhibitory effects on specific enzymes, most notably Monoacylglycerol Lipase (MAGL).

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibiting MAGL increases 2-AG levels, which has potential therapeutic benefits for neurodegenerative diseases, inflammation, and cancer. nih.govacs.org A series of benzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit human MAGL (in vitro). acs.org

The initial compound in one such series, compound 7 , demonstrated encouraging inhibitory activity against MAGL with a half-maximal inhibitory concentration (IC₅₀) of 133.9 nM. acs.org This finding prompted further optimization of the scaffold. unisi.it Subsequent modifications led to the development of highly potent inhibitors, such as compounds 28 and 29 , which exhibited significant inhibition of the isolated enzyme. unisi.it

| Compound | hMAGL IC50 (nM) | Reference |

|---|---|---|

| Compound 7 | 133.9 | acs.org |

| Compound 13 | Potent, value not specified in abstract | nih.gov |

| Compound 28 | Very good inhibition potency | unisi.it |

| Compound 29 | Very good inhibition potency | unisi.it |

A key goal in the development of these inhibitors was to achieve a reversible binding mechanism. Irreversible MAGL inhibitors have been associated with side effects in animal models due to the prolonged elevation of 2-AG, which can lead to desensitization of cannabinoid receptors. unisi.itacs.org

To confirm the mechanism of inhibition, the benzylpiperidine derivatives were subjected to several tests. unisi.itnih.gov First, the influence of dithiothreitol (B142953) (DTT), a reducing agent, on inhibitory activity was assessed; the lack of significant change in IC₅₀ values in the presence of DTT suggested that the compounds did not form covalent bonds with cysteine residues in the enzyme's active site. unisi.it Second, pre-incubation and dilution assays were performed. unisi.itnih.gov In these experiments, the inhibitory activity remained consistent across different pre-incubation times and was reversed upon dilution, confirming a reversible binding mode for the compounds. unisi.itnih.gov This reversible inhibition is a significant advantage over irreversible inhibitors like JZL184, which functions by covalently modifying the catalytic serine of MAGL. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis of Benzyl 3-methylenepiperidine-1-carboxylate Derivatives

Systematic modification of the this compound structure has been crucial for understanding the molecular features required for potent MAGL inhibition and for optimizing the lead compounds.

Structure-activity relationship (SAR) studies have explored how different chemical groups at various positions on the benzylpiperidine scaffold affect biological activity. The initial discovery of a benzylpiperidine derivative (compound 7 ) with an IC₅₀ of 133.9 nM served as the starting point for these investigations. acs.org

Researchers explored several modifications:

Linker Atom: One of the first modifications was the replacement of an oxygen atom, which linked a pyridine (B92270) ring to a central phenyl ring in a related series, with a sulfur atom. unisi.it This is a classic isosteric replacement intended to probe the electronic and conformational requirements of the binding pocket. unisi.it

Aromatic Ring Substituents: The introduction of halogen substituents at position 3 of the benzylpiperidine's aromatic ring did not lead to an enhancement in activity against acetylcholinesterase in a separate study, indicating that not all modifications are beneficial across different enzyme targets. mdpi.com In the MAGL inhibitor series, various substitutions on the terminal aromatic rings were explored to improve potency and selectivity. unisi.it

Piperidine Moiety: The N-benzylpiperidine motif itself is considered a key element for interacting with the enzyme's active site. mdpi.comresearchgate.net

These systematic changes are essential for mapping the binding site and improving the pharmacological profile of the inhibitors. unisi.itacs.org

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to enhance a molecule's properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.comnih.gov This approach aims to improve potency, selectivity, and pharmacokinetic profiles. drughunter.com

In the context of benzylpiperidine derivatives and related compounds, several bioisosteric replacements have been considered:

Classical Bioisosteres: The replacement of an oxygen atom with a sulfur atom as a linker is an example of a classical bioisosteric replacement. unisi.it

Non-Classical Bioisosteres: In other series of piperidine-based compounds, a phenol (B47542) hydroxyl group has been successfully replaced with a primary amide group. researchgate.netnih.gov This non-classical replacement resulted in enhanced receptor activity, improved selectivity, and better in vitro metabolic stability. researchgate.netnih.gov While not specifically applied to the this compound MAGL inhibitors in the cited studies, this demonstrates a valid strategy for overcoming metabolic liabilities associated with phenols. Other common bioisosteres for amides and carboxylic acids include heterocyclic rings like tetrazoles and oxadiazoles, which can mimic hydrogen bonding patterns while improving metabolic stability. drughunter.com The use of such replacements could be a future direction for optimizing the benzylpiperidine scaffold.

Exploration of Antimicrobial Effects of Related Piperidine Derivatives

The piperidine nucleus is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals, drawing considerable attention for its potential in antimicrobial drug discovery. biointerfaceresearch.comresearchgate.netderpharmachemica.com Research into the antimicrobial properties of various piperidine derivatives has revealed that this heterocyclic system can serve as a promising framework for the development of new antibacterial and antifungal agents. biomedpharmajournal.orgderpharmachemica.com

A study investigating newly synthesized piperidine derivatives combined with cinnamic acid esters demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Specifically, two synthesized compounds were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the disc diffusion method. biointerfaceresearch.comresearchgate.net The results indicated that both compounds were active against these strains, with one compound showing comparable activity to the standard drug chloramphenicol (B1208) against Staphylococcus aureus. biointerfaceresearch.comresearchgate.net This activity was attributed to the structural features of the synthesized molecules, which combined the piperidine and cinnamic acid ester moieties. biointerfaceresearch.com

In another investigation, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and evaluated for their antimicrobial potential. biomedpharmajournal.org The study found that the synthesized compounds exhibited good antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to the standard drug ampicillin. biomedpharmajournal.org Furthermore, the thiosemicarbazone derivatives showed significant antifungal activity against various fungal strains, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans, with the addition of the thiosemicarbazone group enhancing the antifungal effect. biomedpharmajournal.org

A separate study synthesized six novel piperidine derivatives and evaluated their antimicrobial activities. academicjournals.org One of the compounds exhibited the most potent inhibitory activity and the best minimum inhibitory concentration (MIC) values against seven different bacteria. academicjournals.org However, these compounds showed varied and generally limited activity against the fungal species tested. academicjournals.org

Further research on piperidine-2,6-dione derivatives revealed that certain compounds demonstrated good antimicrobial activity against Escherichia coli and Bacillus subtilis, while another was active against Staphylococcus aureus. derpharmachemica.com However, none of the tested compounds in this series showed any antifungal activity against Candida albicans or Aspergillus niger. derpharmachemica.com

The antimicrobial activity of piperidine derivatives is influenced by the nature and position of substituents on the piperidine ring. For instance, a study on halogenated benzene (B151609) derivatives substituted with piperidine and pyrrolidine (B122466) found that the inhibitory compounds were most effective against S. aureus and C. albicans, with MIC values ranging from 32 to 128 μg/ml. tandfonline.com The activity against Gram-negative bacteria such as Y. enterocolitica, E. coli, and K. pneumoniae was generally weaker. tandfonline.com

These studies collectively underscore the potential of the piperidine scaffold in the design of novel antimicrobial agents. The diverse biological activities observed highlight the importance of continued exploration and structure-activity relationship (SAR) studies to optimize the antimicrobial efficacy of this class of compounds.

Research Findings on Antimicrobial Activity of Piperidine Derivatives

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Study | Test Organism | Method | Results/Activity | Reference |

| Piperidine-cinnamic acid ester derivatives | Staphylococcus aureus | Disc Diffusion | Active, one compound comparable to chloramphenicol | biointerfaceresearch.comresearchgate.net |

| Escherichia coli | Disc Diffusion | Active | biointerfaceresearch.comresearchgate.net | |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Not specified | Good activity compared to ampicillin | biomedpharmajournal.org |

| Piperidine derivative (Compound 6) | B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, M. luteus | Agar Disc Diffusion | Strong inhibitory activity (≥ 6 mm zones) | academicjournals.org |

| Piperidine-2,6-dione derivatives (2c and 2d) | Escherichia coli, Bacillus subtilis | Not specified | Good antimicrobial activity | derpharmachemica.com |

| Piperidine-2,6-dione derivative (3c) | Staphylococcus aureus | Not specified | Antibacterial activity | derpharmachemica.com |

| Halogenated benzene with piperidine | Staphylococcus aureus | MIC | MIC: 32–128 μg/ml | tandfonline.com |

| Y. enterocolitica, E. coli, K. pneumoniae | MIC | Poor activity | tandfonline.com |

Table 2: Antifungal Activity of Selected Piperidine Derivatives

| Compound/Study | Test Organism | Method | Results/Activity | Reference |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Not specified | Significant activity | biomedpharmajournal.org |

| Piperidine derivatives (Compounds 5, 6, 9, 10) | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Agar Disc Diffusion | Varying degrees of inhibition | academicjournals.org |

| Piperidine-2,6-dione derivatives | Candida albicans, Aspergillus niger | Not specified | No activity | derpharmachemica.com |

| Halogenated benzene with piperidine | Candida albicans | MIC | MIC: 32–64 μg/ml | tandfonline.com |

Future Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Methods for the Compound

The development of efficient and innovative synthetic routes to Benzyl (B1604629) 3-methylenepiperidine-1-carboxylate and its derivatives is a fundamental area for future investigation. While standard methods for the formation of the piperidine (B6355638) core and the introduction of the exocyclic methylene (B1212753) group exist, there is considerable scope for improvement and novelty.

Future research could focus on:

Catalytic C-H Activation: Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds. Research into catalytic systems, potentially using transition metals like palladium, rhodium, or iridium, could enable the direct introduction of the methylene group onto a pre-formed N-Cbz-piperidine ring, or the construction of the piperidine ring from acyclic precursors via C-H activation strategies.

Enzymatic and Chemoenzymatic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future studies could explore the use of enzymes, such as variants of galactose oxidase and imine reductase, for the stereoselective synthesis of chiral derivatives of Benzyl 3-methylenepiperidine-1-carboxylate. nih.govrsc.org For instance, multi-enzyme cascades have been successfully employed for the synthesis of protected 3-aminopiperidine derivatives, suggesting a potential pathway that could be adapted. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could streamline its production and facilitate the rapid generation of a library of related compounds for screening purposes.

Novel Olefination Reactions: While the Wittig reaction and its variants are classical methods for olefination, research into newer, more efficient, and stereoselective olefination reagents and catalysts, such as those based on titanium or other transition metals, could provide more direct and higher-yielding pathways to the target compound from a suitable ketone precursor, like benzyl 3-oxopiperidine-1-carboxylate. acs.org

A potential precursor, Benzyl 3-formylpiperidine-1-carboxylate, can be synthesized by the oxidation of the corresponding alcohol using Dess-Martin periodinane. This aldehyde could serve as a key intermediate for various synthetic transformations to introduce the methylene group.

Expansion of Applications in Drug Discovery and Development Programs

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, and the N-benzylpiperidine motif is frequently utilized to modulate the physicochemical and pharmacological properties of drug candidates. nih.govnih.gov However, the specific applications of this compound in drug discovery are yet to be thoroughly investigated.

Future avenues of research include:

Scaffold for Bioactive Molecules: The exocyclic methylene group offers a reactive handle for further functionalization through various chemical transformations, such as Michael additions, cycloadditions, and hydroboration-oxidation reactions. unisi.it This allows for the generation of diverse libraries of compounds for screening against a wide range of biological targets.

Antimicrobial and Antioxidant Agents: Derivatives of piperidine have demonstrated notable antimicrobial and antioxidant activities. biomedpharmajournal.orgacademicjournals.orgnih.gov Future studies should involve the synthesis and evaluation of a series of derivatives of this compound to assess their potential as novel antibacterial, antifungal, or antioxidant agents.

Central Nervous System (CNS) Active Agents: The piperidine nucleus is a common feature in many CNS-active drugs. nih.gov The lipophilic benzyl group and the rigidified piperidine ring of the target compound make it an interesting scaffold for the design of new ligands for CNS receptors, ion channels, or enzymes.

Fragment-Based Drug Discovery (FBDD): The core structure of this compound, once deprotected, could serve as a three-dimensional fragment for FBDD campaigns. whiterose.ac.uk The exploration of the chemical space around this 3D fragment could lead to the identification of novel starting points for drug discovery programs. whiterose.ac.uk

Advanced Mechanistic Investigations of its Reactivity and Biological Interactions

Future research should focus on:

Reactivity Profiling: A systematic study of the reactivity of the exocyclic double bond towards a panel of reagents (e.g., electrophiles, nucleophiles, radical species, cycloaddition partners) would provide a valuable roadmap for synthetic chemists. The nucleophilicity of the piperidine nitrogen is also a key characteristic to investigate. ambeed.com

Mechanism of Action Studies: If biological activity is identified, detailed mechanistic studies will be necessary to elucidate the mode of action. This could involve identifying the molecular target and characterizing the binding interactions at the atomic level. For example, studies on related 3-chloropiperidines have shown that they can act as DNA alkylating agents through the formation of a bicyclic aziridinium (B1262131) ion intermediate. researchgate.net

Metabolic Stability: Investigating the metabolic fate of this compound in vitro and in vivo is essential for its development as a potential therapeutic agent. The exocyclic double bond and the benzyl group are potential sites of metabolism.

Computational Chemistry and Molecular Modeling Studies of the Compound and its Derivatives

In silico methods are powerful tools for accelerating research and providing insights that are difficult to obtain through experimental means alone.

Future computational studies could include:

Conformational Analysis: A thorough conformational analysis of this compound would help in understanding its three-dimensional shape and how it might interact with biological macromolecules. Molecular modeling has been used to predict the low-energy conformations of related N-methylated pyrrolinones. nih.gov

Virtual Screening: Once a biological target is identified, computational docking studies can be used to predict the binding mode of this compound and its derivatives. This can guide the design of more potent and selective analogs.

Quantum Mechanical Calculations: Quantum mechanical calculations can be employed to study the electronic properties and reactivity of the molecule in detail. mdpi.com For example, such calculations can provide insights into the transition states of reactions involving the exocyclic methylene group, helping to rationalize and predict reactivity. mdpi.com

ADME/Tox Prediction: A variety of computational models are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of small molecules. Applying these models to this compound and its virtual derivatives can help in prioritizing compounds for synthesis and experimental testing.

Q & A

Q. What cross-disciplinary applications exist for this compound beyond organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.